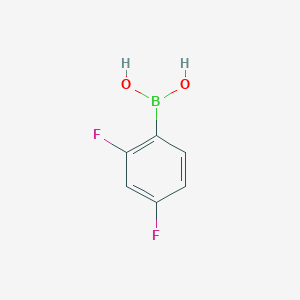

2,4-二氟苯硼酸

描述

2,4-Difluorophenylboronic acid is a boronic acid derivative characterized by the presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The fluorine substituents influence the electronic properties of the molecule, potentially affecting its reactivity and stability.

Synthesis Analysis

The synthesis of fluorinated boronic acids often involves the use of Grignard reagents, as seen in the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, which is a related compound. This process includes the generation of an aryl-Grignard reagent followed by carboxylation with gaseous CO2, yielding the desired product with high purity . Although the specific synthesis of 2,4-difluorophenylboronic acid is not detailed in the provided papers, similar methodologies could be applied, considering the reactivity of fluorinated intermediates and the necessity of careful control over reaction conditions to prevent decomposition.

Molecular Structure Analysis

The molecular structure of boronic acids is influenced by their substituents. For instance, trifluoromethylphenylboronic acids have been studied, revealing that the CF3 substituent does not interact with the boronic moiety, neither as a hydrogen bond acceptor nor as a lone-electron pair donor . This suggests that the difluorophenyl group in 2,4-difluorophenylboronic acid may similarly influence the molecular structure and properties of the compound, although direct studies on this specific molecule are not provided.

Chemical Reactions Analysis

Boronic acids are known for their role in catalyzing various chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to catalyze dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . While this does not directly pertain to 2,4-difluorophenylboronic acid, it indicates the potential reactivity of fluorinated boronic acids in similar catalytic processes. Additionally, perfluorophenylboronic acid has been used in the stereoselective synthesis of 2-deoxygalactosides, demonstrating the utility of fluorinated boronic acids in glycosylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are significantly affected by their substituents. The introduction of fluorine atoms can increase the acidity of the boronic acid, as seen in the case of trifluoromethylphenylboronic acids . The presence of fluorine can also impact the resistance to protodeboronation, a common decomposition pathway for boronic acids. Spectroscopic techniques such as NMR and UV-Vis are commonly used to investigate these properties, as demonstrated in studies on difluorophenylboronic acid analogs . These studies provide insights into the electronic structures, excitation energies, and molecular conformations, which are essential for understanding the reactivity and stability of the compound.

科学研究应用

1. 催化应用

2,4-二氟苯硼酸及相关化合物已被研究其催化性能。例如,已确定2,4-双(三氟甲基)苯硼酸是一种有效的催化剂,可用于羧酸和胺之间的脱水酰胺化反应,表明其在肽合成和其他有机转化中可能具有应用 (Wang, Lu, & Ishihara, 2018)。

2. 合成应用

已进行了使用2,4-二氟苯硼酸合成复杂有机分子的研究。一个例子是通过Suzuki交叉偶联反应合成2-(2,4-二氟苯基)吡啶,表明其在合成杂环化合物中的实用性 (Ding Yuqiang, 2011)。

3. 光谱和结构分析

已广泛研究了类似于2,4-二氟苯硼酸的化合物的分子结构和光谱性质,例如2,3-二氟苯硼酸。这些研究涉及量子化学计算和各种光谱技术,对于理解这些化合物的化学行为和应用至关重要 (Karabacak et al., 2012)。

4. Lewis 酸性和络合物形成

已对类似于2,4-二氟苯硼酸的化合物的Lewis酸性及其形成络合物的能力进行了研究。例如,对硼酸和硼酸酯的五氟苯基酯的研究显示它们与各种Lewis碱形成络合物的潜力,突显了它们在有机金属化学中的应用 (Britovsek, Ugolotti, & White, 2005)。

5. 高级生物应用

与2,4-二氟苯硼酸密切相关的苯硼酸修饰的聚合物纳米材料已被用于生物应用,如药物传递系统和生物传感器。这些材料与多元醇形成可逆络合物,在诊断和治疗应用中具有重要潜力 (Lan & Guo, 2019)。

安全和危害

属性

IUPAC Name |

(2,4-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLRSCZSKQTFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370225 | |

| Record name | 2,4-Difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluorophenylboronic acid | |

CAS RN |

144025-03-6 | |

| Record name | 2,4-Difluorophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144025-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

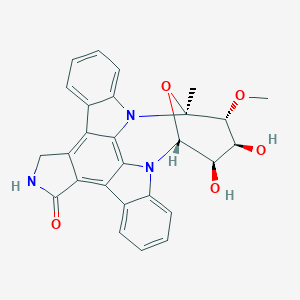

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol](/img/structure/B122048.png)

![(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid](/img/structure/B122064.png)

![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)